

"Anticancer agent 223" chemical structure and properties

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An In-Depth Technical Guide to Anticancer Agent "223"

For Researchers, Scientists, and Drug Development Professionals

The term "**Anticancer agent 223**" is not uniquely assigned to a single chemical entity in publicly available scientific literature. Instead, it appears in reference to several distinct therapeutic agents at various stages of development. This technical guide provides an in-depth overview of the most prominent of these, the clinically approved radiopharmaceutical Radium-223, while also summarizing available data on other investigational compounds designated as "223".

Core Focus: Radium-223 (as Radium-223 Dichloride)

Radium-223 dichloride (²²³RaCl₂), marketed as Xofigo®, is a first-in-class alpha-emitting radiopharmaceutical approved for the treatment of patients with castration-resistant prostate cancer (CRPC), symptomatic bone metastases, and no known visceral metastatic disease.

Chemical Structure and Properties

Radium-223 is a radioactive isotope of the alkaline earth metal radium. As a calcium mimetic, it is formulated as a simple inorganic salt, Radium-223 dichloride.

Chemical and Physical Properties of Radium-223



Property	Value
Chemical Formula	²²³ RaCl ₂
Molecular Weight	293.9 g/mol
Physical State	Supplied as a clear, colorless solution for intravenous injection
Half-life (t½)	11.43 days
Decay Mode	Alpha (α) emission
Decay Chain	Decays to stable Lead-207 through a series of short-lived alpha and beta-emitting daughters
Primary Emissions	Alpha particles (95.3% of total energy)
Beta particles (3.6% of total energy)	
Gamma radiation (1.1% of total energy)	
Alpha Particle Energy Range	5.0 - 7.5 MeV
Alpha Particle Path Length	< 100 μm (2-10 cell diameters)

Dosimetry of Radium-223

The short range and high linear energy transfer (LET) of the alpha particles emitted by Radium-223 and its daughters result in highly localized and potent cytotoxicity with minimal damage to surrounding healthy tissues.

Calculated Absorbed Dose (Gy/MBq)
0.76 - 1.15
0.09 - 0.14
0.00726
0.0323
0.0465



Mechanism of Action

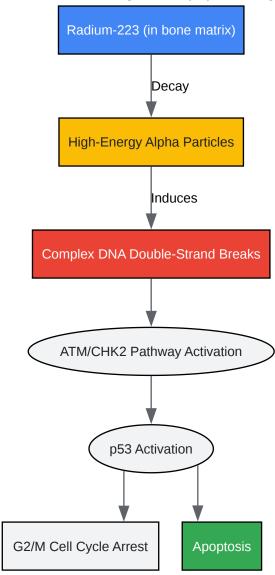
Radium-223's therapeutic effect is derived from its targeted delivery of alpha radiation to sites of bone metastases.

- Bone Targeting: As a calcium mimetic, intravenously administered Radium-223 is
 preferentially taken up in areas of high bone turnover, particularly the osteoblastic lesions
 characteristic of prostate cancer bone metastases. It forms complexes with the bone mineral
 hydroxyapatite.
- High-LET Alpha Particle Emission: Once localized in the bone matrix, Radium-223 and its short-lived daughter nuclides decay, emitting high-energy alpha particles.
- Induction of DNA Double-Strand Breaks: These alpha particles induce a high density of complex, difficult-to-repair double-strand breaks (DSBs) in the DNA of adjacent cells.
- Cell Death: The extensive and irreparable DNA damage leads to the induction of apoptosis
 and cell death in tumor cells, as well as in cells of the tumor microenvironment such as
 osteoblasts and osteoclasts. This disrupts the vicious cycle of tumor growth and abnormal
 bone metabolism.

Signaling Pathway: Radium-223 Induced DNA Damage and Apoptosis

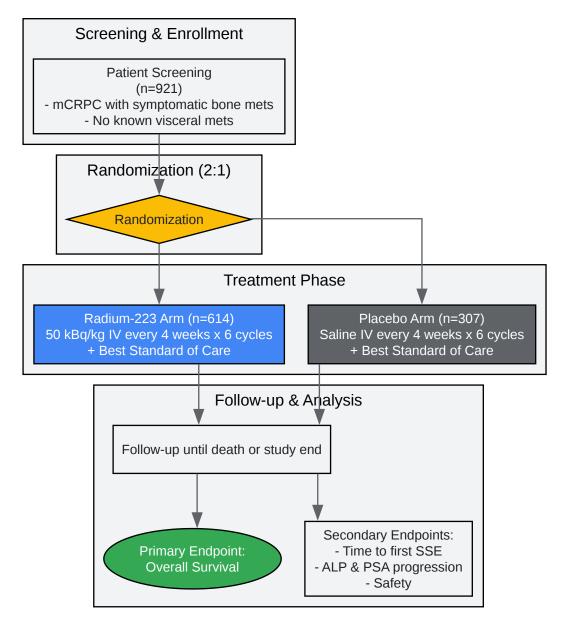


Radium-223 Induced DNA Damage and Apoptosis Signaling Pathway





ALSYMPCA Phase III Trial Workflow



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